molecular formula C15H14N2O3S B5838080 ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate CAS No. 62152-20-9

ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate

Cat. No.: B5838080
CAS No.: 62152-20-9
M. Wt: 302.4 g/mol
InChI Key: ZPXCIVPWYDVLGT-UHFFFAOYSA-N
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Description

Ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate is a chemical compound with a molecular formula of C15H14N2O2S It is a derivative of phenothiazine, a heterocyclic compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate typically involves the reaction of phenothiazine derivatives with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate ester. The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures (25-50°C)

    Solvent: Organic solvents like dichloromethane or tetrahydrofuran

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenothiazine ring to its reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones of the phenothiazine ring.

    Reduction: Reduced phenothiazine derivatives.

    Substitution: Various substituted phenothiazine derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antipsychotic, and antimicrobial activities.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Research: It serves as a probe for studying biological processes and interactions due to its fluorescent properties.

    Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The phenothiazine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to:

    Inhibition of Enzymes: The compound can inhibit enzymes involved in oxidative stress and inflammation.

    Receptor Modulation: It can modulate neurotransmitter receptors, affecting signal transduction pathways.

    Antioxidant Activity: The compound exhibits antioxidant properties, protecting cells from oxidative damage.

Comparison with Similar Compounds

Ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate can be compared with other phenothiazine derivatives such as:

    Chlorpromazine: A well-known antipsychotic drug with similar structural features but different pharmacological properties.

    Promethazine: An antihistamine with a phenothiazine core, used for its sedative and antiemetic effects.

    Ethacizine: A class Ic antiarrhythmic agent with a phenothiazine structure, used for treating arrhythmias.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the carbamate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl N-(5-oxo-10H-phenothiazin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-2-20-15(18)16-10-7-8-14-12(9-10)17-11-5-3-4-6-13(11)21(14)19/h3-9,17H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXCIVPWYDVLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354437
Record name AC1LGM1I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62152-20-9
Record name AC1LGM1I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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